3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid
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Overview
Description
Nitrocefin is a chromogenic cephalosporin substrate widely used to detect the presence of beta-lactamase enzymes produced by various microbes. Beta-lactamase mediated resistance to beta-lactam antibiotics, such as penicillin, is a common resistance mechanism among bacteria, including members of the Enterobacteriaceae family . Nitrocefin is particularly valuable because it changes color from yellow to red upon hydrolysis by beta-lactamase, allowing for rapid visual detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitrocefin involves the synthesis of a cephalosporin core structure, followed by the introduction of a chromogenic group. The synthetic route typically includes the following steps:
Formation of the Cephalosporin Core: The cephalosporin core is synthesized through a series of reactions starting from 7-aminocephalosporanic acid.
Introduction of the Chromogenic Group: The chromogenic group, 2,4-dinitrophenyl, is introduced through a coupling reaction with the cephalosporin core.
Industrial Production Methods: Industrial production of nitrocefin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .
Chemical Reactions Analysis
Types of Reactions: Nitrocefin undergoes hydrolysis reactions catalyzed by beta-lactamase enzymes. The hydrolysis of the beta-lactam ring results in a color change from yellow to red .
Common Reagents and Conditions:
Reagents: Beta-lactamase enzymes, water.
Conditions: The reaction is typically carried out in aqueous solutions at neutral pH.
Major Products: The major product of the hydrolysis reaction is the degraded form of nitrocefin, which exhibits a red color .
Scientific Research Applications
Nitrocefin has a wide range of applications in scientific research, particularly in the fields of microbiology, biochemistry, and clinical diagnostics:
Microbiology: Used to detect beta-lactamase-producing bacteria, aiding in the study of antibiotic resistance mechanisms.
Biochemistry: Employed in enzyme assays to study the activity of beta-lactamase enzymes.
Clinical Diagnostics: Utilized in diagnostic tests to identify beta-lactamase-producing pathogens in clinical samples.
Industrial Applications: Applied in quality control processes to ensure the efficacy of beta-lactam antibiotics.
Mechanism of Action
Nitrocefin exerts its effects through the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. The hydrolysis reaction breaks the amide bond between the carbonyl carbon and the nitrogen in the beta-lactam ring, resulting in a color change from yellow to red. This color change allows for the visual detection of beta-lactamase activity .
Comparison with Similar Compounds
Uniqueness of Nitrocefin: Nitrocefin is unique due to its high sensitivity and rapid color change upon hydrolysis by beta-lactamase enzymes. This makes it an ideal substrate for detecting beta-lactamase activity in various research and clinical settings .
Properties
Molecular Formula |
C21H16N4O8S2 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
7-[[4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H16N4O8S2/c26-18(22-17-19(27)23-14(21(28)29)7-9-35-20(17)23)13(16-2-1-8-34-16)6-4-11-3-5-12(24(30)31)10-15(11)25(32)33/h1-8,10,13,17,20H,9H2,(H,22,26)(H,28,29) |
InChI Key |
LLRLNYXQHGJJLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(C=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O |
Origin of Product |
United States |
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